

N-(2,4-dichlorophenyl)-3-methylbenzamide

SMILES string

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Compound of Interest

Compound Name: *N-(2,4-dichlorophenyl)-3-methylbenzamide*

Cat. No.: *B5503264*

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Technical Whitepaper: Structural Informatics & Synthetic Architecture of **N-(2,4-dichlorophenyl)-3-methylbenzamide**

Executive Summary

This technical guide provides a comprehensive analysis of **N-(2,4-dichlorophenyl)-3-methylbenzamide**, a chlorinated benzamide scaffold relevant to agrochemical discovery and medicinal chemistry. This document moves beyond static data, offering a dynamic analysis of the molecule's SMILES encoding, a self-validating synthetic protocol for its production, and an evaluation of its physicochemical profile.

The guide is structured to serve researchers requiring immediate, actionable data on benzamide library generation and structural informatics.

Part 1: Chemical Informatics & Structural Logic

The core identifier for this molecule is its SMILES (Simplified Molecular Input Line Entry System) string. Understanding the derivation of this string is critical for computational docking and database registration.

The Canonical SMILES String

SMILES:Cc1cccc(c1)C(=O)Nc2ccc(Cl)cc2Cl

Decoding the Syntax:

- Cc1cccc(c1): Represents the 3-methylphenyl (m-tolyl) fragment. The c1...c1 denotes the aromatic ring closure. The initial C is the methyl group attached to the meta-position relative to the carbonyl.
- C(=O): The carbonyl linker. The = indicates a double bond to Oxygen.
- N: The amide nitrogen, linking the carbonyl to the second aromatic system.
- c2ccc(Cl)cc2Cl: The 2,4-dichlorophenyl ring. The numbering 2 creates the second ring closure. The (Cl) branches indicate chlorine substitution at the ortho (position 2) and para (position 4) sites relative to the amine attachment.

Physicochemical Descriptors

The following data is essential for assessing "Drug-Likeness" and environmental fate.

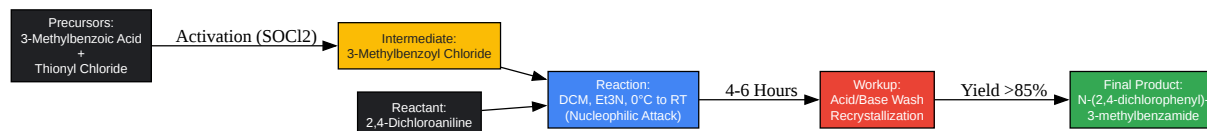
Property	Value	Structural Implication
Molecular Formula	C ₁₄ H ₁₁ Cl ₂ NO	Core stoichiometry.[1]
Molecular Weight	280.15 g/mol	Low MW favors good bioavailability (<500 Da).
LogP (Predicted)	~4.3 - 4.9	Highly lipophilic due to aromatic chlorines; likely high membrane permeability but low aqueous solubility.
H-Bond Donors	1 (Amide NH)	Critical for receptor binding (e.g., in pesticide targets).
H-Bond Acceptors	1 (Carbonyl O)	Interaction point for serine/cysteine proteases or esterases.
Rotatable Bonds	3	Rigid scaffold; favorable entropy for binding events.

Part 2: Synthetic Architecture

Synthesis of N-arylbenzamides involving electron-deficient anilines (such as 2,4-dichloroaniline) requires robust activation. The nucleophilicity of the amine is significantly reduced by the inductive effect of the chlorine atoms. Therefore, a standard peptide coupling (EDC/HOBt) may suffer from slow kinetics.

Recommended Protocol: Nucleophilic Acyl Substitution via Acid Chloride (Schotten-Baumann conditions).

Reaction Logic Diagram (DOT)



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Figure 1: Step-wise synthetic workflow for the generation of the target benzamide, highlighting the activation of the acid component to overcome the low nucleophilicity of the dichloroaniline.

Detailed Experimental Protocol

Objective: Synthesize 10.0 mmol of **N-(2,4-dichlorophenyl)-3-methylbenzamide**.

Reagents:

- 3-Methylbenzoyl chloride (1.54 g, 10 mmol) - Generated in situ or purchased.
- 2,4-Dichloroaniline (1.62 g, 10 mmol).
- Triethylamine (TEA) (1.5 g, 15 mmol) - Acts as HCl scavenger.
- Dichloromethane (DCM) (anhydrous, 50 mL).

Step-by-Step Procedure:

- Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
- Solubilization: Add 2,4-dichloroaniline (10 mmol) and TEA (15 mmol) to the RBF. Dissolve in 40 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
 - Expert Note: Cooling is vital to control the exotherm and prevent bis-acylation, although steric hindrance makes bis-acylation unlikely here.

- Addition: Dilute 3-methylbenzoyl chloride (10 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
 - Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The aniline spot (lower Rf) should disappear.
- Workup (Self-Validating Purification):
 - Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.
 - Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid/acid chloride byproducts.
 - Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
- Crystallization: The crude solid is likely off-white. Recrystallize from Ethanol/Water or hot Hexane to yield white needles.

Part 3: Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized molecule, the following spectroscopic signals must be confirmed.

1H NMR Prediction (CDCl₃, 400 MHz)

Proton Group	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
Amide NH	8.0 - 8.5	Broad Singlet	1H	Deshielded H-bond donor.
Ar-H (2,4-Cl)	8.3 (d), 7.4 (d), 7.2 (dd)	Multiplets	3H	The H at C-6 (ortho to N) is deshielded by the amide.
Ar-H (Tolyl)	7.6 (s), 7.5 (m), 7.3 (m)	Multiplets	4H	Characteristic 3-substituted pattern.
Ar-CH ₃	2.40	Singlet	3H	Diagnostic methyl peak.

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
- Expected Parent Ion $[M+H]^+$: 280.0 (¹²C, ³⁵Cl).
- Isotopic Pattern: Due to two chlorine atoms, expect a distinct 9:6:1 intensity ratio for M : M+2 : M+4 peaks (approximate masses 280, 282, 284). This pattern is the "fingerprint" of the dichlorinated moiety.

Part 4: Biological & Computational Utility

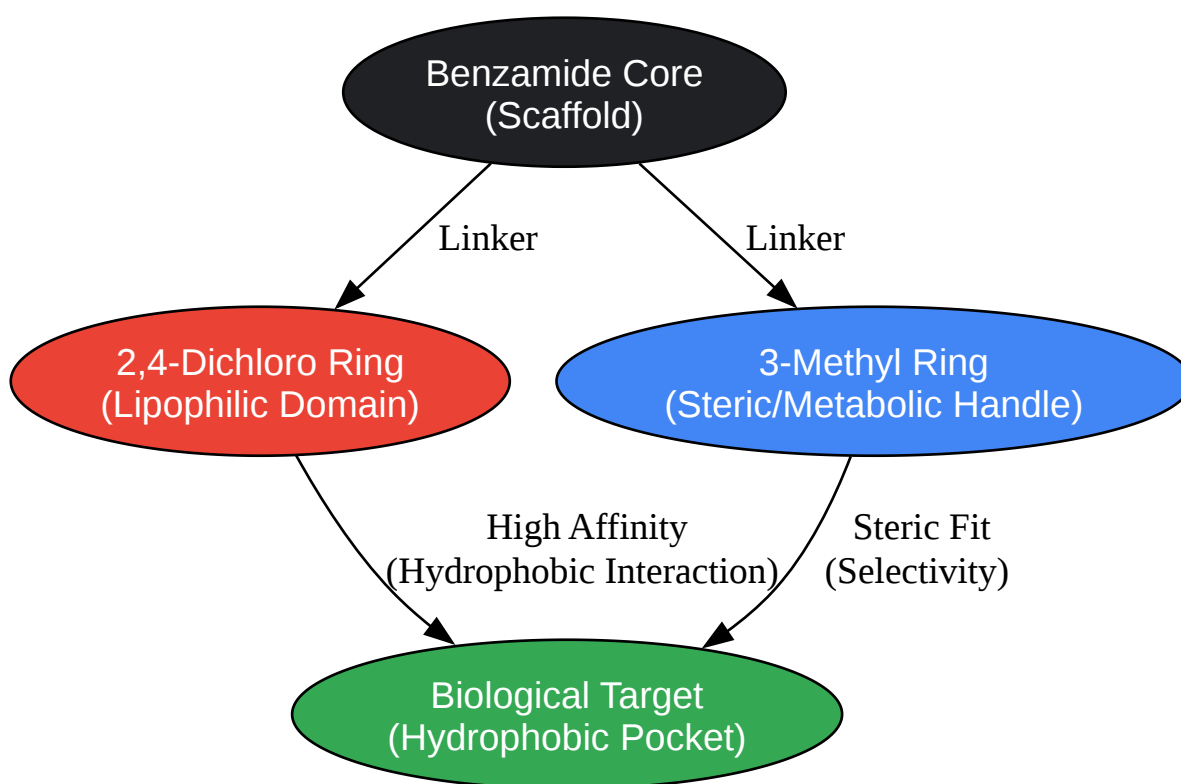
Scaffold Significance

This molecule belongs to the N-phenylbenzamide class. This scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for urea and biaryl ether linkages.

- Agrochemicals: Structurally homologous to Propyzamide (a herbicide), where the amide bond orientation and lipophilic chlorine substitutions drive binding to microtubule assembly proteins.

- Metabolic Stability: The 3-methyl group on the benzoyl ring is a "soft spot" for metabolic oxidation (forming benzoic acid derivatives), whereas the 2,4-dichloro ring is highly resistant to oxidative metabolism (CYP450), prolonging half-life.

Graphviz: Structure-Activity Relationship (SAR) Logic



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Figure 2: SAR decomposition showing how the specific substitution patterns of **N-(2,4-dichlorophenyl)-3-methylbenzamide** contribute to biological target engagement.

References

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Sources

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